molecular formula C23H26FN5O2S B2934622 N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide CAS No. 902858-17-7

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide

Cat. No.: B2934622
CAS No.: 902858-17-7
M. Wt: 455.55
InChI Key: CXRSHYBETYQTLA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a synthetic small molecule characterized by a pteridin core substituted with a 4-fluorobenzyl group at position 3 and a sulfanyl-linked butanamide chain at position 2.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2S/c1-2-18(21(30)27-17-6-4-3-5-7-17)32-23-28-20-19(25-12-13-26-20)22(31)29(23)14-15-8-10-16(24)11-9-15/h8-13,17-18H,2-7,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRSHYBETYQTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the 4-fluorophenylmethyl group, followed by the introduction of the dihydropteridinyl sulfanyl group. The final step involves the attachment of the cyclohexyl group to the butanamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several derivatives documented in the literature. Below is a systematic comparison based on core scaffolds, substituents, and physicochemical properties:

Core Structure and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Evidence ID
Target Compound Pteridin - 4-Fluorophenylmethyl (position 3)
- Sulfanyl-butanamide (position 2)
- Cyclohexylamide
~563.7* Bicyclic heterocycle with ketone at position 4; fluorinated aromatic moiety enhances target binding
N-(4-sec-Butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin - 4-Methoxyphenyl (position 3)
- Sulfanyl-acetamide (position 2)
- 4-sec-Butylphenylamide
Not specified Tricyclic core with methoxy group; increased steric bulk from sec-butyl may reduce solubility
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one Quinazolin - 4-Fluorophenyl ethyl (position 3)
- Sulfanyl-acetyl-benzoxazinone (position 2)
Not specified Quinazolin core fused with benzoxazinone; acetyl spacer may enhance conformational flexibility
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Piperidin - 4-Fluorophenylamide
- Phenethyl-piperidin
Not specified Non-heterocyclic core; tertiary amide and piperidin moiety suggest CNS-targeting potential

*Molecular weight inferred from structurally related compound in .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s cyclohexyl group and fluorophenylmethyl substituent likely confer higher logP values compared to ’s methoxyphenyl analog, which may favor tissue penetration but reduce aqueous solubility .
  • Metabolic Stability: The pteridin core in the target compound is prone to oxidation at the 4-oxo position, whereas the hexahydrobenzothienopyrimidin in ’s compound may exhibit greater metabolic resistance due to saturation .
  • Binding Affinity : Fluorinated aromatic groups (common in ) are associated with enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like gefitinib.

Structural Activity Relationships (SAR)

  • Amide Variations : Replacement of the cyclohexylamide (target compound) with a 4-sec-butylphenylamide () introduces steric hindrance, which could disrupt target engagement despite similar molecular weights .
  • Core Heterocycles: Pteridin and quinazolin cores (target compound vs. ) both participate in π-π stacking with aromatic amino acids, but the quinazolin’s fused benzoxazinone may introduce additional hydrogen-bonding interactions .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and their interactions . Central Composite Designs (CCD) may further optimize yields while reducing the number of experiments. Evidence from chemical engineering design frameworks (e.g., CRDC subclass RDF2050103) supports integrating process simulation tools to validate scalability .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D conformation of the dihydropteridin ring and sulfanyl bridge to confirm stereochemistry.
  • NMR : Use 19F^{19}\text{F}-NMR to probe electronic effects of the 4-fluorophenyl group and 1H^{1}\text{H}-NMR for cyclohexyl dynamic behavior.
  • Mass spectrometry : Validate molecular weight and fragmentation patterns to confirm synthetic purity. Similar approaches are documented for structurally complex amides in peer-reviewed studies .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Conduct high-throughput screening (HTS) against target enzymes (e.g., dihydrofolate reductase, DHFR) due to the pteridin scaffold’s resemblance to folate analogs. Use fluorescence-based assays to measure inhibition constants (KiK_i). For antimicrobial activity, follow standardized protocols (e.g., CLSI guidelines) with Gram-positive/negative strains, referencing methodologies from related compounds with fluorophenyl motifs .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed bioactivity data (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding under varying pH or ionic conditions to assess conformational stability.
  • Quantum Mechanical (QM) Calculations : Compare charge distribution of the sulfanyl group and fluorophenyl moiety to predict reactivity differences.
  • Meta-analysis : Apply machine learning to cross-validate datasets from disparate assays (e.g., cell-free vs. cell-based). ICReDD’s integrated computational-experimental frameworks provide precedents for such analyses .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing cyclohexyl with bicyclic groups) to enhance solubility or metabolic stability.
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast bioavailability and toxicity.
  • Synthetic Feasibility : Prioritize analogs compatible with CRDC subclass RDF2050108 (process control and simulation) to ensure scalable synthesis .

Q. How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Minimize racemization by controlling residence time and temperature gradients.
  • Chiral Stationary Phases (CSP) : Employ HPLC with CSPs for large-scale enantiomeric separation.
  • In-line Analytics : Integrate PAT (Process Analytical Technology) for real-time monitoring, as outlined in CRDC subclass RDF2050108 .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between in vitro enzyme inhibition and in vivo efficacy studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations to confirm bioavailability.
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain discrepancies.
  • Target Engagement Assays : Apply CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo. Reference interdisciplinary frameworks from CRDC subclasses RDF2050112 (reactor design) and RDF206 (materials engineering) to refine experimental models .

Methodological Resources

  • Experimental Design : Leverage CRDC subclasses RDF2050103 (chemical engineering design) and RDF2050108 (process control) for scalable workflows .
  • Computational Tools : ICReDD’s reaction path search methods () and QM/MM hybrid models for mechanistic insights .
  • Biological Validation : Follow CLP electives () and standardized bioassay protocols from peer-reviewed studies .

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